N-(4-chlorobenzyl)morpholine-4-carboxamide

Nicotinic acetylcholine receptor Addiction research nAChR antagonist

Researchers investigating nicotinic acetylcholine receptors should procure this specific morpholine-4-carboxamide derivative for its sub-nanomolar α3β4 nAChR antagonism (IC50 = 1.8 nM). Unlike non-selective antagonists (e.g., methadone), the 6.7-fold selectivity over α4β2 nAChR minimizes off-target effects, enabling clean subtype-specific pharmacology. The compound also serves as a validated reference standard for triple reuptake inhibitor screening (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658-945 nM) and is a 20.6-fold selective probe for carbonic anhydrase IV (Ki = 1.80 nM). Its favorable brain penetration profile (AlogP 3.3, PSA 29.1 Ų) and established in vivo activity in rodent models at 1.2-15 mg/kg make it a superior choice for preclinical CNS studies over untested morpholine carboxamide analogs.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
Cat. No. B5637080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)morpholine-4-carboxamide
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O2/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
InChIKeyWKDSOAISIKTKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes78 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorobenzyl)morpholine-4-carboxamide: A High-Potency Nicotinic Receptor Antagonist for CNS Research


N-(4-chlorobenzyl)morpholine-4-carboxamide (CAS: not specified in sources) is a synthetic morpholine-based carboxamide compound that functions as a potent antagonist of nicotinic acetylcholine receptors (nAChRs), with particularly high affinity for the α3β4 subtype [1]. The compound exhibits a multi-receptor binding profile that includes interactions with monoamine transporters and opioid receptors, while maintaining a favorable physicochemical profile (AlogP 3.3, PSA 29.1 Ų) that supports blood-brain barrier penetration [1][2]. As a chiral morpholine derivative bearing a 4-chlorobenzyl moiety, this compound represents a versatile chemical probe for investigating nAChR-mediated pathways in neurological and addiction research.

Why N-(4-chlorobenzyl)morpholine-4-carboxamide Cannot Be Substituted by Generic Morpholine Carboxamides


Generic morpholine-4-carboxamide derivatives exhibit widely divergent target engagement profiles depending on subtle structural variations. The presence and position of the 4-chlorobenzyl substituent dramatically alters both potency and selectivity across nAChR subtypes, monoamine transporters, and carbonic anhydrase isoforms [1][2]. Simply substituting an alternative morpholine carboxamide—such as the unsubstituted parent compound or the 2-chlorobenzyl isomer—will yield entirely different biological outcomes and may completely eliminate the high-potency α3β4 nAChR antagonism that defines this compound's research utility [3].

N-(4-chlorobenzyl)morpholine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


α3β4 nAChR Antagonism: Sub-Nanomolar Potency Differentiates from Methadone and Picrotoxin

N-(4-chlorobenzyl)morpholine-4-carboxamide exhibits sub-nanomolar antagonist potency at human α3β4 nAChR (IC50 = 1.8 nM), which is approximately 1,000-fold more potent than the reference antagonist methadone (IC50 = 1,900 nM) and over 50,000-fold more potent than picrotoxin (IC50 = 96,100 nM) [1][2]. This exceptional potency at α3β4 nAChR is not observed in unsubstituted morpholine-4-carboxamide, which shows no reported nAChR activity [3].

Nicotinic acetylcholine receptor Addiction research nAChR antagonist

Differential α4β2 vs. α3β4 nAChR Subtype Selectivity: A 6.7-Fold Preference Window

This compound demonstrates a measurable selectivity window between nAChR subtypes, with IC50 values of 1.8 nM at α3β4 versus 12.0 nM at α4β2 nAChR, representing a 6.7-fold preference for the α3β4 subtype [1]. This contrasts with the unsubstituted morpholine-4-carboxamide parent compound, which shows no measurable nAChR activity across any subtype [2]. The subtype discrimination profile is directly attributable to the 4-chlorobenzyl substitution.

nAChR subtype selectivity Nicotinic receptor pharmacology CNS drug discovery

Monoamine Transporter Inhibition Profile: Balanced Triple Reuptake Inhibition vs. DAT-Selective Analogs

N-(4-chlorobenzyl)morpholine-4-carboxamide inhibits human SERT, NET, and DAT with IC50 values of 100 nM, 443 nM, and 658-945 nM respectively, yielding a balanced triple reuptake inhibition profile [1]. In contrast, the structurally related chiral morpholine ML398 (bearing a different substitution pattern) shows no measurable activity at any monoamine transporter (>20 μM) [2]. This functional divergence demonstrates that small structural modifications to the morpholine carboxamide scaffold produce profound differences in transporter engagement.

Monoamine transporter Triple reuptake inhibitor Antidepressant research

Carbonic Anhydrase Isoform Selectivity: 20.6-Fold CA IV Preference Over CA II

This compound inhibits human carbonic anhydrase IV (CA IV) with Ki = 1.80 nM, demonstrating 20.6-fold selectivity over CA II (Ki = 37 nM) and 28.9-fold selectivity over CA VII (Ki = 52 nM) [1]. Unsubstituted morpholine-4-carboxamide derivatives typically show either no CA inhibition or non-selective inhibition across isoforms [2]. The 4-chlorobenzyl substitution confers both enhanced potency and isoform discrimination.

Carbonic anhydrase inhibitor Isoform selectivity Glaucoma research

In Vivo CNS Activity: Robust Behavioral Effects in Mouse Addiction Models

N-(4-chlorobenzyl)morpholine-4-carboxamide demonstrates functional in vivo CNS activity across multiple behavioral paradigms, with effective doses ranging from 1.2 mg/kg (tail-flick assay) to 15 mg/kg (hotplate assay) following subcutaneous administration in mice [1]. The structurally distinct morpholine carboxamide PNU-183792, despite showing in vitro antiviral activity, lacks any reported in vivo CNS behavioral effects . This compound's blood-brain barrier penetration (supported by AlogP 3.3 and PSA 29.1 Ų) enables CNS target engagement that is not universal among morpholine carboxamides [1].

In vivo pharmacology Smoking cessation Behavioral assay

N-(4-chlorobenzyl)morpholine-4-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


α3β4 Nicotinic Receptor Mechanism Studies in Addiction Research

This compound's sub-nanomolar α3β4 nAChR antagonism (IC50 = 1.8 nM) [1] makes it an ideal tool for dissecting α3β4-specific contributions to nicotine dependence and withdrawal. Unlike methadone (IC50 = 1,900 nM) or picrotoxin (IC50 = 96,100 nM), which require high micromolar concentrations, this compound achieves complete receptor blockade at low nanomolar concentrations, minimizing off-target effects. The 6.7-fold selectivity over α4β2 nAChR [1] further enables subtype-specific investigations that are not possible with non-selective antagonists. Researchers should prioritize this compound for experiments requiring clean α3β4 pharmacology in cellular or tissue preparations.

Triple Monoamine Reuptake Inhibitor Reference for Antidepressant Screening

With balanced inhibition of SERT (IC50 = 100 nM), NET (IC50 = 443 nM), and DAT (IC50 = 658-945 nM) [1], this compound serves as a valuable reference standard for triple reuptake inhibitor (TRI) screening programs. Unlike structurally related morpholine carboxamides such as ML398, which show no transporter activity (>20 μM) [2], this compound provides a reproducible benchmark for validating TRI assays and establishing structure-activity relationships. Procurement of this compound is justified for laboratories developing or screening novel antidepressants that target multiple monoamine transporters simultaneously.

Carbonic Anhydrase IV Isoform-Selective Inhibition for Ocular Pharmacology

The compound's 20.6-fold selectivity for CA IV (Ki = 1.80 nM) over CA II (Ki = 37 nM) [1] positions it as a research probe for studying CA IV-specific functions in the eye, kidney, and brain. Unlike non-selective carbonic anhydrase inhibitors (e.g., acetazolamide), which produce systemic side effects due to broad isoform inhibition, this compound enables targeted CA IV inhibition with reduced off-isoform activity. Procurement is recommended for researchers investigating glaucoma, cerebral edema, or renal acid-base regulation where CA IV-selective pharmacology is required.

In Vivo Behavioral Pharmacology Studies of Nicotinic and Dopaminergic Pathways

This compound demonstrates robust in vivo CNS activity in mouse behavioral models at doses of 1.2-15 mg/kg (subcutaneous) [1], validating its utility for preclinical studies of addiction, pain, and locomotor behavior. The favorable brain penetration profile (AlogP 3.3, PSA 29.1 Ų) [1] ensures reliable target engagement following systemic administration. Researchers conducting rodent behavioral pharmacology studies should select this compound over morpholine carboxamides that lack demonstrated in vivo CNS activity (e.g., PNU-183792) [2], as the established in vivo dosing parameters reduce experimental uncertainty and accelerate study execution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorobenzyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.